REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[Cl:13][CH2:14][CH2:15][OH:16]>C(#N)C>[CH3:8][S:9]([CH2:8][S:9]([O:16][CH2:15][CH2:14][Cl:13])(=[O:11])=[O:10])(=[O:11])=[O:10]
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Name
|
|
Quantity
|
133 g
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Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Name
|
|
Quantity
|
67 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
35.4 g
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Type
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reactant
|
Smiles
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ClCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
|
Details
|
The mixture was stirred at -30° to -40° C. for 1 hour
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
from rising above -30° C
|
Type
|
STIRRING
|
Details
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The resulting mixture was stirred for 2 hours at -30° to -40° C.
|
Duration
|
2 h
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to separate triethylamine hydrochloride
|
Type
|
WASH
|
Details
|
The latter material was washed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the organic solution was concentrated in vacuo to an oil
|
Type
|
WASH
|
Details
|
A solution of the residual oil in ethyl acetate (1200 ml) was washed quickly with two portions (2×200 ml) of dilute sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
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with two portions (2×200 ml) of saturated sodium chloride solution, dried with magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residual solid (70 g) was dissolved in methylene chloride (450 ml)
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
ADDITION
|
Details
|
diluted slowly with cyclohexane (450 ml)
|
Type
|
WAIT
|
Details
|
to stand at room temperature for about an hour
|
Type
|
CUSTOM
|
Details
|
was then stored at low temperatures (about 5° C.) overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cyclohexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in vacuo over phosphorus pentoxide
|
Type
|
CUSTOM
|
Details
|
yield
|
Type
|
CUSTOM
|
Details
|
IR (cm-1, medium and strong bands) 3040, 3025, 2990 s, 2930, 2935 sh, 1465, 1430, 1415, 1390, 1370 s, 1320 s, 1240, 1200, 1185 s, 1175 s, 1165 s, 1125, 1070, 990 s, 955 s, 915 s, 870 s, 790 s, 765, 755, 665, 605 sh, 600, 525 s, 505, 465 s, 420
|
Duration
|
465 s
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)CS(=O)(=O)OCCCl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |